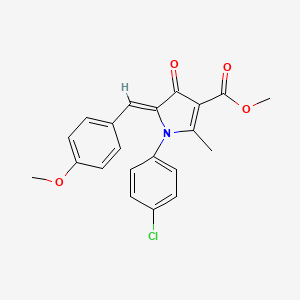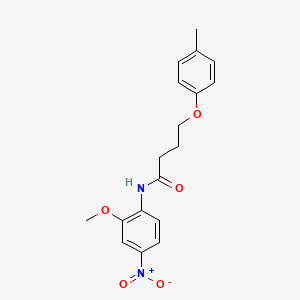![molecular formula C18H19NO3 B5202754 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide](/img/structure/B5202754.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide, commonly known as AP-238, is a novel synthetic compound that has gained significant attention in the scientific research community due to its potential applications in the field of medicinal chemistry. AP-238 is a potent mu-opioid receptor agonist that has been shown to exhibit high selectivity and affinity for this receptor.
Mechanism of Action
AP-238 acts as a mu-opioid receptor agonist, binding to and activating this receptor. This activation leads to the inhibition of neuronal excitability and the release of endogenous opioids, resulting in analgesia. AP-238 has been shown to exhibit high selectivity for the mu-opioid receptor, reducing the risk of undesirable side effects associated with activation of other opioid receptors.
Biochemical and Physiological Effects
AP-238 has been shown to produce potent analgesic effects in animal models, with a potency similar to that of morphine. It has also been shown to produce less respiratory depression and dependence than traditional opioids, making it a promising candidate for the treatment of pain and opioid addiction. AP-238 has also been shown to produce antinociceptive effects in neuropathic pain models, indicating its potential use in the treatment of chronic pain.
Advantages and Limitations for Lab Experiments
One of the main advantages of AP-238 is its high selectivity for the mu-opioid receptor, reducing the risk of undesirable side effects associated with activation of other opioid receptors. However, one of the limitations of AP-238 is its relatively short half-life, which may limit its clinical use. Additionally, further studies are needed to fully understand the potential side effects of AP-238 and its long-term safety profile.
Future Directions
Future research on AP-238 should focus on its potential clinical applications, particularly in the development of novel analgesics and the treatment of opioid addiction. Further studies are needed to fully understand the mechanism of action of AP-238 and its potential side effects. Additionally, the development of new synthetic methods for AP-238 may lead to improved yields and purity, making it more accessible for scientific research.
Synthesis Methods
The synthesis of AP-238 involves a multi-step process that begins with the preparation of 2,3-dihydro-1,4-benzodioxin-6-carboxylic acid. This intermediate is then converted into the corresponding acid chloride, which is subsequently reacted with 2-phenylacetonitrile in the presence of a base to yield N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide. The final product is then purified using chromatography techniques to obtain a highly pure compound.
Scientific Research Applications
AP-238 has shown great potential in the field of medicinal chemistry, particularly in the development of novel analgesics. Its potent mu-opioid receptor agonist activity makes it a promising candidate for the treatment of pain, and its high selectivity for this receptor reduces the risk of undesirable side effects associated with traditional opioids. AP-238 has also been studied for its potential use in the treatment of opioid addiction, as it has been shown to produce less respiratory depression and dependence than traditional opioids.
properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-13(19-18(20)11-14-5-3-2-4-6-14)15-7-8-16-17(12-15)22-10-9-21-16/h2-8,12-13H,9-11H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMYDHACTOTBNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)OCCO2)NC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-benzyl-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5202672.png)
![8-methyl-8-azabicyclo[3.2.1]octan-3-one O-(4-chlorobenzoyl)oxime hydrochloride](/img/structure/B5202678.png)


![phenyl[2-(2-quinolinyl)-1H-benzimidazol-5-yl]methanone hydrate](/img/structure/B5202702.png)
![2-chloro-N-(2-{[2-(mesitylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B5202718.png)
![(5-chloro-2-nitrophenyl)[2-(3-methylphenoxy)ethyl]amine](/img/structure/B5202728.png)
![2-methyl-N-{1-[1-(2-thienylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B5202732.png)


![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B5202746.png)


